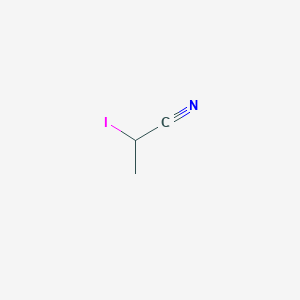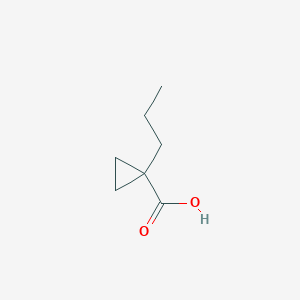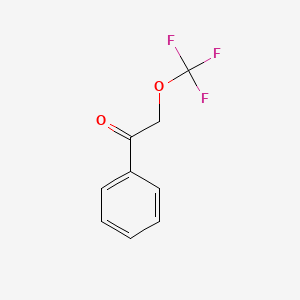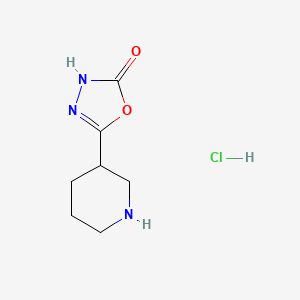
Ethyl 4-cyano-2-methylbutanoate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The InChI code for Ethyl 2-cyano-2-methylbutanoate is 1S/C8H13NO2/c1-4-8(3,6-9)7(10)11-5-2/h4-5H2,1-3H3 . This code provides a unique identifier for the compound and can be used to generate a 3D model of its structure.Physical And Chemical Properties Analysis
Ethyl 2-cyano-2-methylbutanoate is a liquid . Its average mass is 129.178 Da and its monoisotopic mass is 129.092102 Da .Aplicaciones Científicas De Investigación
Ethyl 4-cyano-2-methylbutanoate has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, the production of flavors and fragrances, and in laboratory research. This compound is also used as a reagent in organic synthesis and as a catalyst for the production of polymers. Additionally, this compound is used in the preparation of cyclic compounds, such as cyclic ethers and cyclic amines, and in the synthesis of heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of Ethyl 4-cyano-2-methylbutanoate is not fully understood. However, it is believed that this compound acts as a catalyst in the reaction of cyanoacetaldehyde with 2-methylbutanol. This compound is also believed to act as a proton-transfer reagent, which helps to facilitate the formation of the desired product. Additionally, this compound is believed to act as an acid-catalyzed nucleophile, which helps to promote the formation of the desired product.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, this compound has been shown to have anti-cancer properties and to inhibit the growth of tumor cells. This compound has also been shown to have antioxidant properties and to be able to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 4-cyano-2-methylbutanoate in laboratory experiments include its wide range of solubility, high reactivity, and low toxicity. Additionally, this compound is a relatively inexpensive compound and is readily available. The main limitation of using this compound in laboratory experiments is that it is a highly reactive compound and may react with other compounds in the reaction mixture.
Direcciones Futuras
The future directions of research involving Ethyl 4-cyano-2-methylbutanoate include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and the production of flavors and fragrances. Additionally, further research into the potential use of this compound as a catalyst for the production of polymers and its potential use in the synthesis of heterocyclic compounds is warranted. Additionally, further research into the potential use of this compound as an antioxidant and its potential use in the protection of cells from oxidative damage is also warranted.
Safety and Hazards
Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. For Ethyl 2-methylbutyrate, it is advised to avoid contact with skin and eyes, avoid breathing mist, gas or vapours, and use personal protective equipment . It is also classified as a flammable liquid and vapor .
Propiedades
IUPAC Name |
ethyl 4-cyano-2-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-11-8(10)7(2)5-4-6-9/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCAWPWXVWWKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B3374790.png)






![2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid](/img/structure/B3374841.png)
![4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine](/img/structure/B3374854.png)


